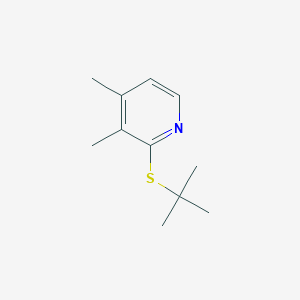
2-Tert-butylsulfanyl-3,4-dimethylpyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Tert-butylsulfanyl-3,4-dimethylpyridine (DTBMP) is a pyridine derivative that has gained significant attention in scientific research due to its unique structural features and potential applications. This compound is commonly used as a ligand in catalytic reactions and has shown promising results in various biomedical studies.
Mechanism Of Action
2-Tert-butylsulfanyl-3,4-dimethylpyridine exerts its biological effects through the inhibition of various enzymes and signaling pathways. In cancer cells, it has been shown to inhibit the activity of the PI3K/Akt/mTOR signaling pathway, which is involved in cell growth and survival. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to inhibit the activity of histone deacetylases (HDACs), which play a critical role in regulating gene expression.
Biochemical And Physiological Effects
2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to have various biochemical and physiological effects in vitro and in vivo. In cancer cells, it has been shown to induce cell cycle arrest and apoptosis, which leads to the inhibition of tumor growth. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has been found to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines.
Advantages And Limitations For Lab Experiments
2-Tert-butylsulfanyl-3,4-dimethylpyridine has several advantages for use in laboratory experiments. It is readily available, easy to synthesize, and has high purity and yield. However, like any other chemical compound, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has some limitations. It is relatively unstable and can decompose over time, which can affect its biological activity. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be toxic at high concentrations, which requires careful handling and storage.
Future Directions
There are several future directions for research on 2-Tert-butylsulfanyl-3,4-dimethylpyridine. One potential application is in the development of novel cancer therapies. 2-Tert-butylsulfanyl-3,4-dimethylpyridine has shown promising results in preclinical studies, and further research is needed to determine its efficacy and safety in human clinical trials. In addition, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be used as a tool for studying the role of HDACs in gene regulation and epigenetic modifications. Finally, 2-Tert-butylsulfanyl-3,4-dimethylpyridine can be modified to improve its stability and biological activity, which can lead to the development of new and improved compounds for various applications.
Synthesis Methods
2-Tert-butylsulfanyl-3,4-dimethylpyridine can be synthesized through a simple and efficient method involving the reaction of 2,3-dimethylpyridine with tert-butyl mercaptan in the presence of a base catalyst. This method yields high purity and yield of the compound, making it suitable for large-scale production.
Scientific Research Applications
2-Tert-butylsulfanyl-3,4-dimethylpyridine has been extensively studied for its potential applications in various fields of research. In catalysis, this compound has been used as a chiral ligand for asymmetric synthesis of organic compounds. In biomedical research, 2-Tert-butylsulfanyl-3,4-dimethylpyridine has shown promising results in cancer treatment due to its ability to inhibit tumor growth and induce apoptosis in cancer cells.
properties
CAS RN |
18794-50-8 |
|---|---|
Product Name |
2-Tert-butylsulfanyl-3,4-dimethylpyridine |
Molecular Formula |
C11H17NS |
Molecular Weight |
195.33 g/mol |
IUPAC Name |
2-tert-butylsulfanyl-3,4-dimethylpyridine |
InChI |
InChI=1S/C11H17NS/c1-8-6-7-12-10(9(8)2)13-11(3,4)5/h6-7H,1-5H3 |
InChI Key |
YGAKHQXVFBXRLH-UHFFFAOYSA-N |
SMILES |
CC1=C(C(=NC=C1)SC(C)(C)C)C |
Canonical SMILES |
CC1=C(C(=NC=C1)SC(C)(C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




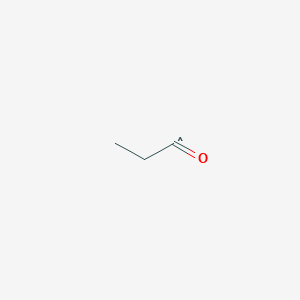

![2-Bromo-5-methyl-7,9,10,14b-tetrahydroisoquinolino[2,1-d][1,4]benzodiazepin-6-one](/img/structure/B103659.png)
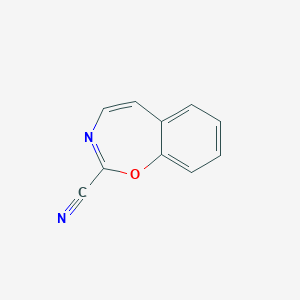
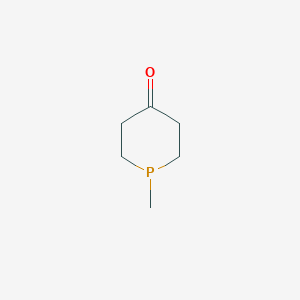
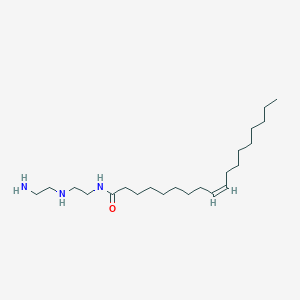
![4-[(E)-1-methyl-2-(4-nitrophenyl)ethenyl]pyridine](/img/structure/B103668.png)
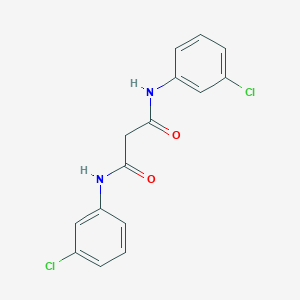
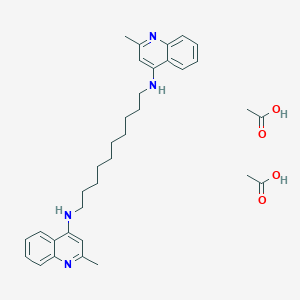
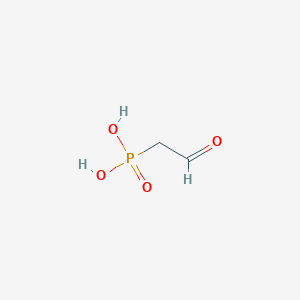
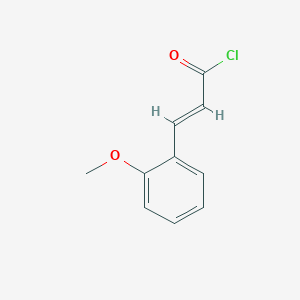
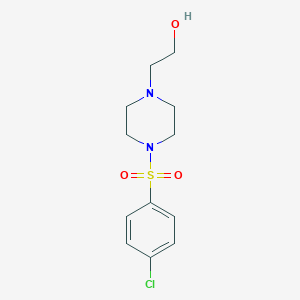
![3-[4,5-Dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(4-hydroxy-3-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B103676.png)